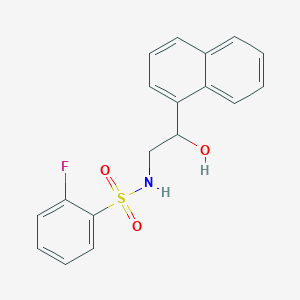

2-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S/c19-16-10-3-4-11-18(16)24(22,23)20-12-17(21)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,17,20-21H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZZWDBHJRTXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide typically involves the reaction of sulfanilamide with 2-hydroxy-1-naphthaldehyde in the presence of a suitable solvent such as ethanol. The reaction mixture is refluxed for a specific duration, leading to the formation of the desired product . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield naphthaldehyde derivatives, while reduction can produce naphthylamines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarities to known drugs. Its design is based on the structures of various pharmacologically active compounds, which suggests it may exhibit similar biological activities.

- Anticancer Properties : Research indicates that compounds with naphthyl and sulfonamide groups can act as inhibitors of specific enzymes involved in cancer progression. For instance, derivatives of this compound have shown promise in inhibiting histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .

- Neuroprotective Effects : The compound's structural analogs have been investigated for their ability to inhibit cholinesterases, making them potential candidates for treating neurodegenerative diseases like Alzheimer’s disease .

Synthesis of Intermediates

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its versatile functional groups allow for various chemical transformations, leading to the development of new drugs or materials.

- Isoindolinone Synthesis : The compound can be used to synthesize isoindolinone derivatives, which are known for their diverse biological activities, including anticancer and antiviral effects .

- Fluorescent Probes : The unique structure allows for modifications that can yield fluorescent probes useful in biological imaging and diagnostics .

Case Study 1: Anticancer Drug Development

In a study focusing on the synthesis of naphthalene-sulfonamide derivatives, researchers highlighted the potential of these compounds to inhibit HDACs effectively. The synthesized compounds exhibited IC50 values comparable to established HDAC inhibitors, suggesting their viability as anticancer agents .

Case Study 2: Neuroprotective Agents

Another study explored the synthesis of compounds similar to 2-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide that mimic donepezil's structure. These compounds were evaluated for their ability to inhibit cholinesterase activity, demonstrating promising neuroprotective effects that could be beneficial in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonamide groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related sulfonamides:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 2-fluoro group in the target compound may mimic the electron-withdrawing effects seen in herbicidal triazolopyrimidine sulfonamides (e.g., 8a, 8b), which disrupt enzymatic function via halogen bonding . The hydroxyethyl-naphthalene moiety distinguishes the target compound from Mcl-1 inhibitors like 2-5 and 2-8, which use naphthofuran substituents. The hydroxyl group could introduce hydrogen-bonding interactions absent in carboxylate-containing analogs, possibly altering target selectivity .

Naphthalene Positional Isomerism :

- Compounds with naphthalen-1-yl substitution (e.g., target compound, AZD3199) exhibit stronger hydrophobic interactions compared to naphthalen-2-yl derivatives (e.g., 2g). This may enhance binding to hydrophobic pockets in proteins like Mcl-1 or STAT3 .

Synthetic and Pharmacokinetic Considerations: The target compound’s hydroxyethyl group may improve solubility relative to non-polar analogs like 2-5/2-8, though this could come at the cost of reduced metabolic stability compared to ethyl carboxylate derivatives . Fluorinated sulfonamides generally exhibit longer half-lives than non-halogenated counterparts due to resistance to oxidative metabolism, as seen in 8a/8b .

Biological Activity

2-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its unique structural features, which include a fluorine atom, a hydroxyethyl group, and a naphthalene moiety. These characteristics suggest potential biological activities that warrant detailed investigation.

Chemical Structure

The chemical formula for 2-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is . The compound features a sulfonamide functional group, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas: antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of sulfonamides, including those with naphthalene substituents, exhibit significant antimicrobial properties. For instance, compounds similar to 2-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 2-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide | Antibacterial | < 10 |

| Cinnamamide Derivative | Antibacterial | < 10 |

| Control (No Treatment) | - | > 100 |

The minimum inhibitory concentration (MIC) values indicate that the tested compounds are effective at low concentrations, highlighting their potential as antimicrobial agents .

Anticancer Activity

The anticancer effects of 2-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide have been explored in various cancer cell lines. The compound exhibits cytotoxicity against several cancer types, with IC50 values indicating its potency.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 8.49 |

| SKOV-3 | 7.87 |

| MCF-7 | 11.20 |

These results suggest that the compound has significant potential as an anticancer agent, particularly in targeting human cervical and ovarian cancer cells .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related damage in cells. Compounds with similar structures have been shown to possess strong antioxidant capabilities, which can be beneficial in therapeutic applications.

The biological activity of 2-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is believed to stem from its ability to interact with biological macromolecules. The hydroxy group can form hydrogen bonds with target proteins, while the naphthalene moiety may engage in π-π stacking interactions. Additionally, the presence of the fluorine atom could enhance the compound's binding affinity and stability .

Case Studies

Several studies have investigated the biological effects of sulfonamide derivatives:

- Study on Antimicrobial Properties : A recent study reported that naphthalene-substituted sulfonamides inhibited biofilm formation in Staphylococcus aureus , demonstrating their potential application in treating infections associated with biofilms .

- Anticancer Research : Research has shown that modifications to the naphthalene structure can enhance anticancer activity against various cell lines. The compounds displayed IC50 values below 10 µg/mL in multiple assays, indicating strong efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Sulfonylation : React 2-fluorobenzenesulfonyl chloride with a naphthalene-derived amine precursor (e.g., 2-amino-1-(naphthalen-1-yl)ethanol) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate the product.

- Key Characterization : Confirm intermediates via thin-layer chromatography (TLC) and final product purity via HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in DMSO- or CDCl) to verify substituent positions, particularly distinguishing fluorine’s deshielding effects on adjacent protons .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves the 3D structure, confirming stereochemistry of the hydroxyethyl-naphthalene moiety and sulfonamide geometry .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in academia?

- Methodological Answer :

- Biochemical Probes : Used to study sulfonamide-protein interactions (e.g., carbonic anhydrase inhibition assays) due to fluorine’s electronegativity .

- Drug Development : Scaffold for β-adrenergic receptor ligands (e.g., structural analogs in show β3-receptor agonism) .

- Material Science : Functionalized sulfonamides serve as precursors for supramolecular assemblies .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate electronic properties and reactivity?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP ) with 6-31G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO), predicting nucleophilic/electrophilic sites.

- Thermochemical Analysis : Compare computed Gibbs free energy of formation with experimental thermolysis data to assess stability .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on reactivity .

Q. What challenges arise in determining the crystal structure of this compound?

- Methodological Answer :

- Disorder Modeling : The flexible hydroxyethyl-naphthalene group may exhibit rotational disorder, requiring refinement with constrained occupancy factors in SHELXL .

- Hydrogen Bonding Networks : Use Olex2 or Mercury software to analyze intermolecular interactions (e.g., sulfonamide N–H···O hydrogen bonds) that stabilize the lattice .

Q. How can metabolic pathways and pharmacokinetic properties be investigated?

- Methodological Answer :

- In Vitro Metabolism : Incubate with rat liver microsomes (RLM) and monitor phase I metabolites (e.g., hydroxylation at naphthalene) via LC-MS/MS .

- Excretion Studies : Administer C-labeled compound to Sprague-Dawley rats; quantify biliary/fecal excretion using scintillation counting .

- CYP450 Inhibition : Fluorescent assays identify cytochrome P450 isoforms responsible for metabolism .

Q. What strategies optimize molecular docking studies for target engagement?

- Methodological Answer :

- Target Selection : Prioritize receptors with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, SARS-CoV-2 main protease in ) .

- Docking Workflow : Use AutoDock Vina with Lamarckian GA, parameterizing fluorine’s van der Waals radius and partial charges via AM1-BCC .

- Validation : Compare docking poses with co-crystallized ligands (PDB: 1LXD for β3-adrenergic receptors) .

Q. How is stability and degradation under varying conditions assessed?

- Methodological Answer :

- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions; monitor degradation via UPLC-PDA .

- Kinetic Studies : Arrhenius plots (40–60°C) predict shelf-life at 25°C using HPLC peak area decay models .

- Hygroscopicity : Dynamic vapor sorption (DVS) measures water uptake, critical for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.